molecular formula C11H12O4 B3046395 Methyl 3-(1,3-dioxolan-2-yl)benzoate CAS No. 124038-36-4

Methyl 3-(1,3-dioxolan-2-yl)benzoate

Cat. No. B3046395
M. Wt: 208.21 g/mol
InChI Key: JMVJVYKRUJHQOI-UHFFFAOYSA-N
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Patent
US08987299B2

Procedure details

A mixture of methyl 3-formylbenzoate (2.5 g, 15.2 mmol), ethylene glycol (4.2 mL, 75 mmol) and para-toluenesulfonic acid monohydrate (0.29 g, 1.52 mmol) in toluene (60 mL) was heated at reflux under Dean and Stark conditions for 4 hours. The reaction mixture was diluted with ethyl acetate and washed sequentially with saturated sodium hydrogen carbonate and brine. The organic phase was dried (magnesium sulfate), filtered and the solvent evaporated at reduced pressure to afford the title compound (3.09 g, 98%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7])=O.[CH2:13]([OH:16])[CH2:14][OH:15].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[O:15]1[CH2:14][CH2:13][O:16][CH:1]1[C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.29 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean and Stark conditions for 4 hours
Duration
4 h
WASH
Type
WASH
Details
washed sequentially with saturated sodium hydrogen carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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